Increased Lipophilicity (LogP) Relative to Non-Halogenated and Mono-Chloro Analogs
The target compound exhibits a computed octanol/water partition coefficient (LogP) of 1.66, representing a 1.9‑fold increase over the non‑chlorinated analog (LogP 0.88) and a 1.8‑fold increase over the mono‑chloro analog (LogP 0.9) [1]. This enhanced lipophilicity, achieved while maintaining an identical polar surface area (PSA 83.12 Ų) across all three compounds, facilitates passive membrane diffusion and alters environmental partitioning behavior.
| Evidence Dimension | Octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 1.66 |
| Comparator Or Baseline | N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (non‑Cl): LogP 0.88; 2‑chloro‑N‑(5‑methyl‑1,3,4‑thiadiazol‑2‑yl)acetamide (mono‑Cl): LogP 0.9 |
| Quantified Difference | ΔLogP = +0.78 (vs non‑Cl); ΔLogP = +0.76 (vs mono‑Cl) |
| Conditions | Computational prediction (XLogP3 or equivalent) using same method for all three compounds |
Why This Matters
Higher LogP correlates with improved membrane permeability and altered soil adsorption coefficients, directly impacting bioavailability in biological assays and environmental mobility in field applications.
- [1] PubChem. 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. CID 283040. https://pubchem.ncbi.nlm.nih.gov/compound/283040 (accessed May 2026). View Source
